Cdk2-IN-27

CDK2 inhibitor cell-free enzymatic assay kinase inhibition

Cdk2-IN-27 addresses the challenge of cyclin-specific CDK2 profiling in oncology research. Unlike inhibitors profiled solely against CDK2/cyclin A, this compound is specifically characterized against CDK2/cyclin E1 (IC50 <10 nM) and CDK2/cyclin B1 (IC50 >10-20 nM), enabling precise mechanistic studies in CCNE1-amplified or RB1-altered tumor models. Supplied with documented analytical characterization. Bulk quantities available upon request.

Molecular Formula C18H21N7O2
Molecular Weight 367.4 g/mol
Cat. No. B12382388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk2-IN-27
Molecular FormulaC18H21N7O2
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1(CC1)NC(=O)OC2CCC(C2)C3=CC(=NN3)NC4=NC=C(N=C4)C#N
InChIInChI=1S/C18H21N7O2/c1-18(4-5-18)23-17(26)27-13-3-2-11(6-13)14-7-15(25-24-14)22-16-10-20-12(8-19)9-21-16/h7,9-11,13H,2-6H2,1H3,(H,23,26)(H2,21,22,24,25)/t11-,13+/m0/s1
InChIKeyOOPYJNHMJJVPNR-WCQYABFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk2-IN-27: Potent CDK2/Cyclin E1 & B1 Inhibitor


Cdk2-IN-27 (CAS 2927473-94-5) is a synthetic small-molecule inhibitor of cyclin-dependent kinase 2 (CDK2), a serine/threonine kinase that governs G1/S cell cycle transition and DNA replication initiation . Reported as "compound 1" in its originating disclosure, this molecule exhibits potent inhibitory activity against CDK2/cyclin E1 and CDK2/cyclin B1 complexes in cell-free enzymatic assays . The compound possesses a molecular formula of C18H21N7O2 and a molecular weight of 367.41 g/mol . Cdk2-IN-27 is supplied exclusively for research use in oncology-focused drug discovery programs investigating CDK2-dependent malignancies, particularly those harboring CCNE1 amplification or RB1 pathway alterations .

Workflow
CDK2/cyclin E1 & B1 inhibition studies
Selection
Cell-free enzymatic assay context; G1/S transition research
Use Context
Oncology-focused drug discovery; CCNE1-amplified model probing

Cdk2-IN-27 Cyclin Complex Selectivity


Generic substitution among CDK2 inhibitors is scientifically indefensible because CDK2 activity is modulated by distinct cyclin partners (cyclin E1, cyclin A, cyclin B1) that govern different cell cycle phases, and individual inhibitors exhibit non-equivalent potency across these complexes [1]. Furthermore, the critical safety and efficacy liability in CDK2-targeted therapy is off-target inhibition of CDK1, an essential mitotic kinase whose suppression causes dose-limiting myelosuppression and intestinal toxicity [2]. Cdk2-IN-27 is specifically characterized against CDK2/cyclin E1 and CDK2/cyclin B1, while other in-class compounds such as CDK2-IN-4 and CDK2-IN-73 are profiled primarily against CDK2/cyclin A [3]. This cyclin-specific profiling divergence means that potency values across different CDK2 inhibitors cannot be directly compared without accounting for the specific cyclin complex used in each assay. The evidence below establishes the quantifiable parameters that differentiate Cdk2-IN-27 from its closest analogs and should inform procurement decisions.

Cyclin complex mismatch
Inhibitory profiles against CDK2/cyclin E1, cyclin A, and cyclin B1 are not standardized; rank orders may shift across cyclin partners.
CDK1 off-target liability
CDK1 inhibition is associated with dose-limiting myelosuppression; Cdk2-IN-27 lacks publicly reported CDK1 selectivity data.
Structural analog divergence
CDK2-IN-28 provides comprehensive kinase-selectivity panel data; Cdk2-IN-27 requires more extensive in-house validation before cross-series substitution.

Cdk2-IN-27 Comparative Evidence


CDK2/Cyclin E1 Inhibition Potency

Cdk2-IN-27 demonstrates potent inhibition of the CDK2/cyclin E1 complex with an IC50 value of <10 nM in cell-free biochemical assays . This potency positions Cdk2-IN-27 among high-affinity CDK2 inhibitors, though direct head-to-head comparisons under identical assay conditions are not available in the public domain. Cross-study comparison with the clinically evaluated CDK2 inhibitor Dinaciclib (CDK2 IC50 = 1 nM, cyclin complex not specified) [1] and with CDK2-IN-4 (CDK2/cyclin A IC50 = 44 nM) [2] suggests that Cdk2-IN-27 achieves comparable or superior potency against its profiled cyclin complexes relative to these reference compounds, with the important caveat that cyclin complex specificity differs across studies. The absence of publicly disclosed CDK1 inhibition data for Cdk2-IN-27 represents a key data gap that should inform experimental design.

CDK2/cyclin E1 IC50
Cross-study comparable
10–20 nM
Supports low-nM target engagement context
Cyclin complex: E1; Dinaciclib reported CDK2 IC50 ~1 nM (complex unspecified); CDK2-IN-4 CDK2/cyclin A IC50 = 44 nM
CDK2 inhibitor cell-free enzymatic assay kinase inhibition

Cyclin E1/B1 vs Cyclin A Profiling

Cdk2-IN-27 is specifically profiled for inhibitory activity against CDK2/cyclin E1 (IC50 <10 nM) and CDK2/cyclin B1 (IC50 >10-20 nM), with no publicly reported data against CDK2/cyclin A . In contrast, the comparator CDK2-IN-4 (also designated CDK2-IN-73) is characterized against CDK2/cyclin A (IC50 = 44 nM) and demonstrates 2,000-fold selectivity over CDK1/cyclin B (IC50 = 86 μM) [1]. The cyclin E1 complex is the primary driver of G1/S transition and is frequently dysregulated in cancers with CCNE1 amplification, whereas cyclin A governs S-phase progression and cyclin B1 regulates G2/M transition [2]. This cyclin-specific profiling distinction means that Cdk2-IN-27 and CDK2-IN-4 are not interchangeable tool compounds for experiments targeting different CDK2-cyclin functional states.

Cyclin Complex Profiling
Cross-study comparable
Cdk2-IN-27: CDK2/cyclin E1, B1
vs
CDK2-IN-4: CDK2/cyclin A only
Non-overlapping cyclin profiling limits direct comparison
CDK2-IN-4 also reports CDK1 selectivity (2,000-fold); Cdk2-IN-27 lacks CDK1 data
CDK2/cyclin E1 CDK2/cyclin B1 G1/S transition

Structural Differentiation: Cdk2-IN-27 vs CDK2-IN-28

Cdk2-IN-27 (C18H21N7O2, MW = 367.41 g/mol) possesses a distinct molecular scaffold and lower molecular weight compared to the structurally related series analog CDK2-IN-28 (compound 22, MW estimated >400 based on vendor data) [1]. While both compounds are reported as CDK2 inhibitors derived from the same research program, CDK2-IN-28 exhibits additional characterization including Ki values against multiple CDKs (CDK2 Ki = 1 nM, CDK7 Ki = 54.7 nM, CDK5 Ki = 15.8 nM, CDK9 Ki = 12.8 nM) and anti-proliferative activity against MKN1 cells (EC50 = 0.31 μM) [1]. The lower molecular weight of Cdk2-IN-27 may confer favorable physicochemical properties for permeability and solubility, though no direct comparative ADME data is publicly available.

Structural Differentiation
Class-level inference
Data to verify
Lower MW (367.41) may favor permeability; off-target profiling absent
CDK2-IN-28 has Ki panel (CDK2/5/7/9); Cdk2-IN-27 selectivity panel not publicly reported
molecular weight chemical scaffold physicochemical properties

Cdk2-IN-27 Research Applications


CDK2/Cyclin E1 G1/S Transition Studies

Cdk2-IN-27 is most appropriately deployed in cell-free enzymatic assays or cellular models where inhibition of the CDK2/cyclin E1 complex is the primary experimental objective . Given its reported IC50 of <10 nM against CDK2/cyclin E1, researchers studying CCNE1-amplified cancers or RB1-proficient tumor cells that rely on cyclin E1-CDK2 activity for G1/S transition may utilize this compound as a tool inhibitor. Users should independently validate cellular potency and confirm target engagement via phospho-Rb (Ser807/811) suppression assays, as no cell-based activity data is publicly disclosed .

Comparative Pharmacology: Cdk2-IN-27 vs CDK2-IN-28

Cdk2-IN-27 serves as a structurally distinct comparator to other members of its chemical series, particularly CDK2-IN-28, which has more extensive selectivity panel data available [1]. Researchers can employ Cdk2-IN-27 in parallel with CDK2-IN-28 to assess the impact of structural modifications on CDK family selectivity, cellular anti-proliferative activity, and kinase binding kinetics. Such comparative studies are essential for establishing structure-activity relationships within this inhibitor class and for identifying optimal tool compounds for specific experimental contexts .

CDK2 Target Validation in CCNE1-Amplified Models

Cdk2-IN-27 may be utilized as a probe for validating CDK2 dependency in cancer cell lines or patient-derived models harboring CCNE1 amplification, a genetic alteration associated with resistance to CDK4/6 inhibitors [2]. Given that cyclin E1 overexpression drives CDK2 activation independent of CDK4/6, selective CDK2 inhibitors like Cdk2-IN-27 are mechanistically positioned to address this resistance mechanism. However, users must independently establish the compound's cellular potency, pharmacokinetic properties, and CDK1 selectivity profile before interpreting target validation results .

Application
Selection Property
Validation Focus
CDK2/cyclin E1 G1/S transition studies
CDK2/cyclin E1 inhibitory profile
G1/S cell-cycle endpoint monitoring
Comparative profiling with series analogs
Structural scaffold differentiation
CDK family selectivity panel review
CDK2 dependency probing in CCNE1-amplified models
CCNE1-amplified model dependency
CDK1 off-target liability and cellular potency assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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